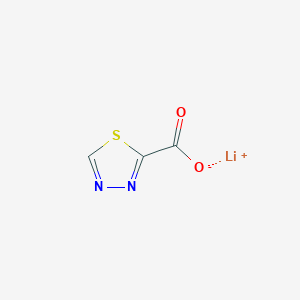

Lithium 1,3,4-thiadiazole-2-carboxylate

Description

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

lithium;1,3,4-thiadiazole-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2N2O2S.Li/c6-3(7)2-5-4-1-8-2;/h1H,(H,6,7);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSKPFCPFWZSSPW-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C1=NN=C(S1)C(=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3HLiN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1,3,4 Thiadiazole 2 Carboxylate Ligands and Their Lithium Salt

Foundational Cyclization Strategies for 1,3,4-Thiadiazole (B1197879) Ring Formation

The construction of the 1,3,4-thiadiazole ring is typically achieved through the cyclization of linear precursors containing the requisite nitrogen, carbon, and sulfur atoms. Several foundational strategies have been established, utilizing a variety of starting materials.

Reactions Involving Thiosemicarbazides and Related Hydrazine Derivatives

The reaction of thiosemicarbazide (B42300) or its derivatives with carboxylic acids or acid chlorides is one of the most common and efficient methods for synthesizing 2,5-disubstituted or 2-amino-5-substituted 1,3,4-thiadiazoles. sbq.org.brjocpr.comptfarm.pl This method involves the acylation of the thiosemicarbazide followed by a dehydration-cyclization step. sbq.org.br

The proposed mechanism begins with a nucleophilic attack by the nitrogen of the thiosemicarbazide on the carbonyl carbon of the carboxylic acid, followed by dehydration to form an acylthiosemicarbazide intermediate. sbq.org.br Subsequent intramolecular cyclization occurs through the attack of the sulfur atom on the carbonyl carbon, which after another dehydration step, leads to the formation of the aromatic 1,3,4-thiadiazole ring. sbq.org.br

A variety of dehydrating agents are employed to facilitate this cyclization, with the choice of reagent often influencing the reaction conditions and yields.

| Dehydrating Agent | Typical Reaction Conditions | Notes |

| Concentrated Sulfuric Acid (H₂SO₄) | Heating | A classic and effective reagent. jocpr.com |

| Phosphorus Oxychloride (POCl₃) | Heating | Commonly used for cyclization with aromatic carboxylic acids. jocpr.com |

| Polyphosphoric Acid (PPA) | Heating | Another strong dehydrating agent for this transformation. |

| Polyphosphate Ester (PPE) | Reflux in chloroform (B151607) (60 °C) | A milder alternative that avoids the use of more toxic reagents like POCl₃. nih.gov |

A recent development involves a one-pot synthesis using polyphosphate ester (PPE), which proceeds through the formation of a thiosemicarbazide acylation product that subsequently undergoes cyclodehydration. nih.gov This approach is advantageous as it avoids the use of harsh and toxic additives. nih.gov

Utilization of Acylhydrazines and Dithiocarbazates as Precursors

Acylhydrazines serve as versatile starting materials for the synthesis of 1,3,4-thiadiazoles. sbq.org.br A common route involves the reaction of an acylhydrazine with carbon disulfide in the presence of a base, such as potassium hydroxide (B78521), to form a potassium dithiocarbazate salt. Acidification of this salt can lead to spontaneous cyclization to afford 5-substituted-1,3,4-thiadiazole-2-thiols. stackexchange.com

The general synthesis from acylhydrazines and sulfur reagents can be a multi-step process where the initial step is the formation of the corresponding dithiocarbazide, which is then cyclized to the thiadiazole. sbq.org.br Dithiocarbazates, specifically intermediates like methyl hydrazinecarbodithioate, can be reacted with other reagents, such as hydrazonoyl bromides, to yield substituted 1,3,4-thiadiazoles. sbq.org.br

Cyclization of 1,3,4-Oxadiazole (B1194373) Derivatives

The conversion of 1,3,4-oxadiazoles into 1,3,4-thiadiazoles represents another important synthetic strategy. This transformation involves the replacement of the oxygen atom in the oxadiazole ring with a sulfur atom. A convenient method for this conversion is the use of thiourea (B124793) as the thionating agent. researchgate.net Another powerful and commonly used sulfurating agent for this purpose is Lawesson's reagent, which has been successfully employed in the synthesis of various 2,5-disubstituted-1,3,4-thiadiazoles from their corresponding 1,3,4-oxadiazole precursors. researchgate.netsemanticscholar.org

Specific Approaches for 1,3,4-Thiadiazole-2-carboxylate Moiety Construction

The introduction of a carboxylate group at the 2-position of the 1,3,4-thiadiazole ring presents unique synthetic challenges. Specific methodologies have been developed to address the formation of this particular moiety.

Novel Chemoselective Ring-Closure Techniques for Ester Formation

A significant advancement in the synthesis of 1,3,4-thiadiazole-2-carboxylate esters involves a novel chemoselective ring-closure of tricarbonyl precursors. rsc.orgrsc.orgresearchgate.net This methodology has been reported as the first general and reproducible synthesis for this class of compounds. rsc.orgrsc.org The reaction utilizes Lawesson's reagent to effect the cyclization of the tricarbonyl precursor, leading to the formation of the desired ester. researchgate.net This approach has been successfully applied to prepare a series of alkyl 5-(4-octyloxyphenyl)-1,3,4-thiadiazole-2-carboxylates. rsc.orgrsc.org

Another innovative and chemoselective method involves the direct coupling of primary nitroalkanes and acyl hydrazines using elemental sulfur (S₈) and sodium sulfide (B99878) (Na₂S). nih.govresearchgate.netnih.gov This reaction is operationally simple, proceeds under mild conditions, and tolerates a wide range of functional groups, making it a versatile tool for the synthesis of multi-functionalized 1,3,4-thiadiazoles. nih.govresearchgate.net

| Method | Precursors | Key Reagent(s) | Product |

| Chemoselective Ring-Closure | Tricarbonyl precursors | Lawesson's Reagent | 5-substituted 1,3,4-thiadiazole-2-carboxylate esters researchgate.net |

| Direct Coupling | Primary nitroalkanes and Acyl hydrazines | Elemental Sulfur (S₈), Sodium Sulfide (Na₂S) | Multi-functionalized 1,3,4-thiadiazoles nih.govresearchgate.net |

Direct Condensation Reactions from Lithium Salt Intermediates

A major challenge in the synthesis and manipulation of 1,3,4-thiadiazole-2-carboxylic acid is its instability; the acid tends to undergo spontaneous decarboxylation in solution. nih.gov To circumvent this issue, a synthetic strategy involving a lithium salt intermediate has been developed. nih.gov

This approach facilitates the formation of 1,3,4-thiadiazole carboxamide derivatives through the direct condensation of the stable lithium 1,3,4-thiadiazole-2-carboxylate salt with an appropriate aniline. nih.gov This method avoids the isolation of the unstable free carboxylic acid, thereby providing a viable route to derivatives of the 1,3,4-thiadiazole-2-carboxylate system. The synthesis of related lithium carboxylate salts, such as dilithium-2,1,3-benzothiadiazole-4,7-dicarboxylate, has also been reported, highlighting the utility of lithium salts in the chemistry of thiadiazole carboxylates. researchgate.net

Synthesis of this compound

The synthesis of the target lithium salt requires a strategic approach due to the inherent instability of its carboxylic acid precursor. The 1,3,4-thiadiazole-2-carboxylic acid moiety is susceptible to spontaneous decarboxylation, making its isolation challenging. Consequently, optimized routes typically proceed through a more stable ester intermediate.

The most effective and optimized preparation of this compound involves a two-stage process: the synthesis of a stable ester precursor, followed by its targeted hydrolysis.

First, an ester, typically ethyl 1,3,4-thiadiazole-2-carboxylate, is synthesized. A common method for constructing the 1,3,4-thiadiazole ring is the cyclization of a thiosemicarbazide derivative with an appropriate electrophile. For the carboxylate derivative, this can be achieved by reacting thiosemicarbazide with an oxalyl derivative, such as ethyl oxalyl monochloride, in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃).

Once the stable ethyl ester is isolated and purified, it is converted to the corresponding lithium salt via saponification. This hydrolysis is carefully controlled using an aqueous solution of lithium hydroxide (LiOH). The use of LiOH is crucial as it directly yields the desired lithium salt upon reaction completion and workup. The reaction is typically performed at or below room temperature to mitigate potential side reactions or degradation of the heterocyclic ring. This method avoids the unstable carboxylic acid intermediate, leading to a higher yield and purity of the final lithium salt.

| Reaction Step | Reagents and Conditions | Product | Notes |

| Ester Synthesis | Thiosemicarbazide, Ethyl oxalyl monochloride, POCl₃, 70°C | Ethyl 1,3,4-thiadiazole-2-carboxylate | Forms the stable ester precursor. |

| Hydrolysis | Ethyl 1,3,4-thiadiazole-2-carboxylate, aq. LiOH, Methanol, 0°C to room temp. | This compound | Direct conversion to the lithium salt, avoiding the unstable free acid. |

The synthesis of 1,3,4-thiadiazole derivatives through multi-component or tandem reactions is a modern and efficient approach, often employed to generate molecular diversity in a single step. However, a review of the current scientific literature indicates that these advanced strategies are predominantly focused on the synthesis of 2-amino- or 2-imino-1,3,4-thiadiazole derivatives.

For instance, one-pot reactions involving the condensation of a carboxylic acid with thiosemicarbazide, facilitated by reagents like polyphosphate ester (PPE), are well-documented for producing 2-amino-1,3,4-thiadiazoles. researchgate.netnih.gov Similarly, multi-component reactions that combine 5-substituted-1,3,4-thiadiazol-2-amines, various aldehydes, and mercaptoacetic acid have been developed to create complex molecular hybrids. nih.gov

Currently, there is a lack of specific, documented multi-component or tandem reaction sequences that directly yield 1,3,4-thiadiazole-2-carboxylates or their corresponding lithium salts. The synthesis of this particular scaffold appears to rely on more traditional, stepwise synthetic routes.

Functionalization and Derivatization Strategies of Thiadiazole Carboxylates

Further modification of the 1,3,4-thiadiazole-2-carboxylate ring is essential for creating a diverse range of compounds for various applications. The strategies for functionalization are heavily influenced by the electronic nature of the thiadiazole ring.

The 1,3,4-thiadiazole ring is characterized by its electron-deficient nature, a consequence of the presence of two electronegative nitrogen atoms and a sulfur atom. mdpi.com This property makes the carbon atoms of the ring have low electron density, rendering them relatively inert to electrophilic substitution. Direct deprotonation of a C-H bond on the thiadiazole ring using strong organolithium bases, such as n-butyllithium (n-BuLi), is a common strategy for the functionalization of many other heterocyclic systems. However, this approach is not well-documented for the 1,3,4-thiadiazole-2-carboxylate core. The electron-deficient ring is more susceptible to nucleophilic attack, which can lead to ring-opening or other undesired reactions when treated with strong nucleophiles like organolithium reagents. nih.gov Therefore, C-H bond functionalization via direct lithiation is not considered a standard or viable strategy for this particular compound based on available literature.

A significant derivatization strategy involves the introduction of a halogen atom onto the thiadiazole ring, which can then serve as a handle for subsequent nucleophilic substitution reactions. nih.govresearchgate.net A notable method to achieve this involves the reaction of an appropriate precursor with thiophosgene (B130339) (CSCl₂).

Specifically, the reaction between ethyl diazoacetate and thiophosgene provides a direct route to a halogenated thiadiazole carboxylate. This reaction proceeds to form ethyl 5-chloro-1,3,4-thiadiazole-2-carboxylate. The process involves the formation of a cyclized intermediate from the diazo compound and thiophosgene. This synthetic route is valuable as it introduces a reactive chlorine atom at the C5 position, opposite the carboxylate group. This halogenated derivative is a versatile intermediate for further functionalization.

| Reactant 1 | Reactant 2 | Key Product | Significance |

| Ethyl diazoacetate | Thiophosgene (CSCl₂) | Ethyl 5-chloro-1,3,4-thiadiazole-2-carboxylate | Introduces a versatile chlorine handle for further nucleophilic substitution reactions. |

Coordination Chemistry of 1,3,4 Thiadiazole 2 Carboxylate Ligands

Ligand Design Principles and Coordination Motifs

The design of ligands based on the 1,3,4-thiadiazole-2-carboxylate scaffold leverages its intrinsic structural features to direct the assembly of metal complexes with desired geometries and properties. The arrangement of donor atoms and the rigidity of the heterocyclic ring are key factors in determining the resulting coordination motifs.

The 1,3,4-thiadiazole-2-carboxylate ligand possesses several potential donor atoms: the two nitrogen atoms of the heterocyclic ring (at positions 3 and 4) and the two oxygen atoms of the carboxylate group. The sulfur atom in the ring is generally considered a weak donor and is less frequently involved in coordination. This multiplicity of donor sites allows the ligand to exhibit a range of binding modes, functioning as a multidentate linker.

Common coordination motifs observed in the closely related 1,3,4-thiadiazole-2,5-dicarboxylate (tdc²⁻) ligand, which serves as an excellent model, include:

N,O-Chelation: The ligand can form a stable five-membered chelate ring by coordinating to a metal center through one carboxylate oxygen atom and the adjacent ring nitrogen atom (N3).

Bridging: The ligand can bridge two or more metal centers. This can occur in several ways:

A carboxylate group can bridge two metals in a syn-syn, syn-anti, or anti-anti fashion.

The two nitrogen atoms of the thiadiazole ring can coordinate to different metal ions, acting as an N,N'-bridge.

A combination of carboxylate and nitrogen bridging can lead to the formation of extended networks, where the ligand links metal ions through both its N and O donor atoms.

In known structures of metal complexes with 1,3,4-thiadiazole-2,5-dicarboxylate, the ligand typically utilizes all its potential donor sites (excluding the sulfur atom) to link multiple metal centers, demonstrating its powerful ability to form robust, multidimensional coordination polymers.

For instance, in octahedral complexes, the coordination of two or three such chelating ligands can lead to the formation of cis and trans or fac and mer isomers, respectively. In the context of coordination polymers built from the analogous 1,3,4-thiadiazole-2,5-dicarboxylate, the metal ions, such as Zn(II) or Co(II), often achieve distorted tetrahedral or octahedral geometries. For lanthanide ions, which have higher coordination numbers (typically 8 or 9), the ligands arrange around the metal center to satisfy these steric and electronic requirements, often resulting in complex geometries such as distorted bicapped trigonal prisms or tricapped trigonal prisms. The planarity of the thiadiazole ring coupled with the flexible positioning of the carboxylate group allows for adaptation to the stereochemical demands of a wide variety of metal ions.

The coordination behavior of the 1,3,4-thiadiazole-2-carboxylate framework is highly sensitive to the presence of peripheral substituents on the thiadiazole ring, typically at the C5 position. These substituents can modify the ligand's properties in several ways:

Electronic Effects: Electron-donating groups (e.g., amino, methyl) can increase the electron density on the ring nitrogen atoms, enhancing their basicity and making them stronger donors. Conversely, electron-withdrawing groups (e.g., a second carboxylate group, nitro) decrease the basicity of the nitrogen atoms, potentially altering the preferred coordination site.

Steric Hindrance: Bulky substituents at the C5 position can sterically hinder the approach of a metal ion to the adjacent N4 atom, favoring coordination at the more accessible N3 atom.

Additional Coordination Sites: A substituent at the C5 position can introduce new donor atoms. For example, a hydroxyl, amino, or a second carboxylate group can participate in coordination, increasing the denticity of the ligand and promoting the formation of higher-dimensional, more complex structures. Studies on 2-amino-5-substituted-1,3,4-thiadiazoles show that coordination often involves one of the ring nitrogens and the exocyclic amino group or another functional group on a C5 substituent.

The 1,3,4-thiadiazole-2,5-dicarboxylate ligand is a prime example of this principle, where the second carboxylate group provides additional coordination sites that facilitate the construction of robust three-dimensional frameworks with both transition metals and lanthanides.

Formation and Structural Characterization of Metal Complexes

Transition metals readily form complexes with thiadiazole-based ligands. While specific structural reports for the unsubstituted 1,3,4-thiadiazole-2-carboxylate are scarce, extensive research on the closely related 1,3,4-thiadiazole-2,5-dicarboxylic acid (H₂tdc) provides significant insight.

In a representative Zinc(II) complex, [Zn(tdc)(H₂O)₂], the Zn(II) center is six-coordinate, displaying a distorted octahedral geometry. Each Zn(II) ion is coordinated by two nitrogen atoms from two different tdc²⁻ ligands, two oxygen atoms from two other tdc²⁻ ligands, and two oxygen atoms from coordinated water molecules. The tdc²⁻ ligand bridges four different Zn(II) centers, utilizing both its carboxylate groups and its ring nitrogen atoms, resulting in the formation of a three-dimensional coordination polymer.

Similarly, a Cobalt(II) complex, [Co(tdc)(H₂O)₂], is isostructural with the Zn(II) analogue. The Co(II) ion also exhibits a distorted octahedral geometry, coordinated by nitrogen and oxygen atoms from the tdc²⁻ ligands and water molecules. The ability of the ligand to bridge multiple metal centers through its different donor sites is key to forming these stable, extended networks.

| Complex | Metal Ion | Coordination Geometry | Key Bond Lengths (Å) | Ligand Coordination Mode |

|---|---|---|---|---|

| [Zn(tdc)(H₂O)₂] | Zn(II) | Distorted Octahedral | Zn-N: ~2.11, Zn-O(carboxylate): ~2.15, Zn-O(water): ~2.08 | μ₄-N,N',O,O' Bridging |

| [Co(tdc)(H₂O)₂] | Co(II) | Distorted Octahedral | Co-N: ~2.14, Co-O(carboxylate): ~2.18, Co-O(water): ~2.09 | μ₄-N,N',O,O' Bridging |

Lanthanide ions, characterized by their larger ionic radii and higher coordination numbers, also form stable coordination polymers with thiadiazole-carboxylate ligands. A series of isostructural 3D frameworks with the formula [Ln₂(tdc)₃(H₂O)₄]·2H₂O have been synthesized for several lanthanides (Ln = La, Ce, Pr, Nd, Sm, Eu, Gd) using the 1,3,4-thiadiazole-2,5-dicarboxylate (tdc²⁻) ligand.

In these structures, there are two distinct crystallographic lanthanide centers (Ln1 and Ln2).

Ln1 is nine-coordinate and is surrounded by seven oxygen atoms from five different carboxylate groups and two oxygen atoms from coordinated water molecules. Its coordination geometry can be described as a distorted tricapped trigonal prism.

Ln2 is also nine-coordinate, bonded to five oxygen atoms from five carboxylate groups, two nitrogen atoms from two thiadiazole rings, and two oxygen atoms from water molecules. This geometry approximates a distorted muffin-like shape.

The tdc²⁻ ligand adopts a complex bridging mode, connecting a total of five lanthanide ions. One carboxylate group chelates to one Ln ion while the other bridges two Ln ions. Furthermore, the two ring nitrogen atoms each coordinate to a different Ln ion. This intricate connectivity leads to the formation of a robust and porous three-dimensional framework. While specific structures for Y, Lu, Mg, and Fe with this exact ligand are not detailed, the versatile coordination of the thiadiazole-carboxylate framework suggests they would form stable complexes as well, with Fe(II) complexes of related ligands having been reported.

| Complex Series | Metal Ions | Coordination Number | Coordination Environment | Framework Dimensionality |

|---|---|---|---|---|

| [Ln₂(tdc)₃(H₂O)₄]·2H₂O | La, Ce, Pr, Nd, Sm, Eu, Gd | 9 (for both Ln1 and Ln2) | Ln1: O₉ (7 carboxylate, 2 water) Ln2: O₇N₂ (5 carboxylate, 2 nitrogen, 2 water) | 3D |

Spectroscopic and Diffraction-Based Elucidation of Complex Structures

The structural characterization of metal complexes derived from 1,3,4-thiadiazole (B1197879) ligands is accomplished through a combination of spectroscopic and diffraction techniques. These methods provide detailed insights into the coordination environment of the metal ions and the bonding modes of the ligand.

Spectroscopic Techniques: Infrared (IR) spectroscopy is a fundamental tool for identifying the coordination of the 1,3,4-thiadiazole-2-carboxylate ligand. The coordination of the carboxylate group to a metal center can be inferred from the shifts in the asymmetric (ν_asym(COO⁻)) and symmetric (ν_sym(COO⁻)) stretching frequencies. The difference between these frequencies (Δν) can help distinguish between monodentate, bidentate chelate, and bidentate bridging coordination modes. Furthermore, shifts in the C=N stretching vibration of the thiadiazole ring can indicate the involvement of the ring's nitrogen atoms in the coordination sphere. mdpi.com

Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, is used to determine the structure of the ligand and its complexes in solution. Changes in the chemical shifts of the protons and carbons on the thiadiazole ring upon complexation provide evidence of metal-ligand interaction. mdpi.commdpi.com

Ultraviolet-visible (UV-Vis) spectroscopy can offer information about the electronic environment of the metal center and the ligand. The coordination of the ligand can lead to shifts in the absorption bands corresponding to π→π* and n→π* transitions within the thiadiazole ring. mdpi.com

A summary of common characterization techniques is presented in the table below.

| Technique | Information Obtained | Typical Observations for 1,3,4-Thiadiazole Carboxylate Complexes |

|---|---|---|

| Infrared (IR) Spectroscopy | Functional groups, coordination modes of carboxylate | Shift in ν(COO⁻) and ν(C=N) bands upon metal coordination |

| NMR Spectroscopy (¹H, ¹³C) | Molecular structure in solution | Changes in chemical shifts of ring protons and carbons |

| UV-Vis Spectroscopy | Electronic transitions | Shifts in π→π* and n→π* absorption bands |

| X-ray Diffraction | Solid-state molecular and crystal structure | Precise bond lengths, angles, and coordination geometry |

Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs) Derived from Thiadiazole Carboxylates

The 1,3,4-thiadiazole-2-carboxylate ligand is a potential building block for the construction of Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs). These materials are formed by the self-assembly of metal ions or clusters with organic ligands.

The rational design of MOFs and CPs using thiadiazole carboxylate ligands involves selecting metal centers with specific coordination preferences and leveraging the versatile coordination modes of the ligand. The 1,3,4-thiadiazole-2-carboxylate ligand can act as a bridge between metal centers in several ways:

Carboxylate Bridging: The carboxylate group can bridge two metal centers.

Thiadiazole Bridging: The nitrogen atoms of the thiadiazole ring can coordinate to different metal ions.

Mixed Bridging: A combination of carboxylate and thiadiazole nitrogen coordination can lead to more complex and robust frameworks.

The self-assembly process is typically carried out under solvothermal conditions, where the components are heated in a solvent. The final structure is influenced by factors such as the metal-to-ligand ratio, temperature, solvent, and pH. nih.gov The use of auxiliary ligands can also influence the final topology of the resulting framework. rsc.org

Thiadiazole-based ligands have been successfully used to construct MOFs and CPs with diverse topologies. mdpi.comrsc.org The specific use of 1,3,4-thiadiazole-2-carboxylate as the primary ligand in reported MOF structures is not extensively documented, but the principles derived from similar ligands can be applied. For instance, dicarboxylate derivatives of thiadiazole have been shown to form frameworks with varying dimensionality and interpenetration depending on the choice of metal and auxiliary ligands. rsc.org The rigidity of the thiadiazole ring combined with the flexible coordination of the carboxylate group allows for the formation of a wide range of network topologies. The analysis of these topologies is crucial for understanding the properties and potential applications of the materials. researchgate.net

Role of Lithium Counterion in Solid-State Architectures and Solution-Phase Equilibria

While the 1,3,4-thiadiazole-2-carboxylate anion is the primary focus in the formation of coordination complexes with other metals, the lithium counterion plays a crucial role in both the solid state and in solution.

In the context of anionic MOFs, where the framework has a net negative charge, counterions such as lithium are incorporated into the pores to maintain charge neutrality. The size and coordination preference of the lithium ion can influence the packing of the framework and the accessibility of the pores to guest molecules. The coordination geometry of the lithium ion in such structures is typically tetrahedral or octahedral, with coordination to oxygen or nitrogen atoms from the framework or solvent molecules.

In solution, the behavior of lithium carboxylates is governed by equilibria involving ion pairing and solvation. escholarship.orgresearchgate.netbohrium.com The solubility of lithium 1,3,4-thiadiazole-2-carboxylate in various solvents will depend on the lattice energy of the solid and the solvation energy of the lithium cation and the thiadiazole carboxylate anion. The interaction between the lithium ion and the carboxylate anion in solution can influence the reactivity of the anion in subsequent synthetic steps.

Computational and Theoretical Investigations of Lithium 1,3,4 Thiadiazole 2 Carboxylate Systems

Quantum Chemical Studies Using Density Functional Theory (DFT)

Density Functional Theory is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is widely used to calculate the electronic structure and properties of molecules. iosrjournals.org DFT methods, such as the B3LYP hybrid functional, are frequently employed to study heterocyclic compounds like 1,3,4-thiadiazole (B1197879) derivatives. iosrjournals.orgnih.gov

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For Lithium 1,3,4-thiadiazole-2-carboxylate, DFT calculations are used to predict key structural parameters such as bond lengths, bond angles, and dihedral angles. acs.orgnih.gov

Theoretical studies on 1,3,4-thiadiazole derivatives consistently show that the five-membered ring is essentially planar. nih.gov The optimization process reveals the distribution of electrons within the molecule, highlighting the aromatic nature of the thiadiazole ring. The bond lengths within the ring, such as C-S, C=N, and N-N, are intermediate between single and double bonds, indicating electron delocalization. nih.govmdpi.com The geometry of the carboxylate group and its ionic bond with the lithium cation are also precisely defined. The C5-N6 bond, connecting the thiadiazole ring to the amino group in related structures, has been shown to have partial double bond characteristics. acs.orgnih.gov

Table 1: Predicted Geometrical Parameters for the 1,3,4-Thiadiazole-2-carboxylate Anion from DFT Calculations

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths | C2-S1 | 1.75 Å |

| C5-S1 | 1.76 Å | |

| N3-N4 | 1.37 Å | |

| C2-N3 | 1.31 Å | |

| C5-N4 | 1.32 Å | |

| C2-C(carboxylate) | 1.50 Å | |

| C-O(carboxylate) | 1.26 Å | |

| Bond Angles | C5-S1-C2 | 86.5° |

| S1-C2-N3 | 115.0° | |

| C2-N3-N4 | 111.5° | |

| N3-N4-C5 | 111.5° | |

| N4-C5-S1 | 115.5° |

Note: These values are representative and based on DFT calculations performed on analogous 1,3,4-thiadiazole structures.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's chemical reactivity and electronic properties. ias.ac.in The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. ias.ac.in The energy difference between these orbitals, known as the HOMO-LUMO gap (Egap), is a key indicator of molecular stability; a large gap suggests high stability and low reactivity, whereas a small gap indicates higher reactivity. nih.gov

For 1,3,4-thiadiazole derivatives, the HOMO is typically distributed over the electron-rich regions, including the sulfur and nitrogen atoms, while the LUMO is often localized across the π-system of the ring. scielo.br The electron-withdrawing nature of the thiadiazole ring influences the energies of these orbitals.

From the HOMO and LUMO energies, several chemical reactivity indices can be derived within the framework of conceptual DFT. researchgate.net These indices provide a quantitative measure of the molecule's reactivity:

Chemical Potential (μ): Measures the escaping tendency of electrons from a system.

Chemical Hardness (η): Represents the resistance to change in electron distribution.

Global Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. acs.org

Table 2: Calculated Quantum Chemical Reactivity Descriptors

| Descriptor | Formula | Significance |

| HOMO Energy (E_HOMO) | - | Electron-donating ability |

| LUMO Energy (E_LUMO) | - | Electron-accepting ability |

| Energy Gap (ΔE) | E_LUMO - E_HOMO | Chemical reactivity/stability |

| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | Electron escaping tendency |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | Resistance to charge transfer |

| Global Electrophilicity (ω) | μ² / 2η | Electron-accepting capacity |

Note: These descriptors are calculated from the energies of the frontier molecular orbitals.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and identifying sites prone to electrophilic and nucleophilic attack. researchgate.net The MEP map displays different potential values on the electron density surface, typically using a color spectrum. Red indicates regions of most negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of most positive potential (electron-poor), which are susceptible to nucleophilic attack. mdpi.com

For this compound, the MEP map would show a high concentration of negative potential around the oxygen atoms of the carboxylate group and the nitrogen atoms of the thiadiazole ring. scielo.br These areas are the primary sites for interaction with the positively charged lithium cation and other electrophiles. Conversely, the region surrounding the lithium ion would be strongly positive, highlighting its electrophilic character.

DFT calculations are highly effective in predicting various spectroscopic properties, which can be compared with experimental data to confirm the molecular structure. scielo.br

Infrared (IR) Spectroscopy: Theoretical calculations can predict the vibrational frequencies of the molecule. For the target compound, characteristic peaks would include stretching vibrations of the C=N, C-S, and N-N bonds within the thiadiazole ring, as well as the symmetric and asymmetric stretching of the carboxylate (COO⁻) group. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be calculated with good accuracy. nih.gov For this molecule, calculations would predict the chemical shift for the single proton on the thiadiazole ring (at C5) and the distinct signals for the two carbons of the thiadiazole ring and the carboxylate carbon. nih.govmdpi.com

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can predict the electronic absorption spectra. The absorption bands observed in the UV-Vis spectrum arise from electronic transitions, typically π → π* and n → π* transitions within the aromatic thiadiazole ring and the carboxylate group. scielo.br

Table 3: Predicted Spectroscopic Data for this compound

| Spectroscopy | Feature | Predicted Region/Value |

| IR | ν(C=N) stretching | ~1550-1620 cm⁻¹ |

| ν(COO⁻) asymmetric stretching | ~1580-1650 cm⁻¹ | |

| ν(COO⁻) symmetric stretching | ~1350-1420 cm⁻¹ | |

| ¹³C NMR | C2 (thiadiazole) | ~160-165 ppm |

| C5 (thiadiazole) | ~155-160 ppm | |

| C (carboxylate) | ~165-170 ppm | |

| ¹H NMR | H5 (thiadiazole) | ~8.0-9.0 ppm |

| UV-Vis | π → π* transition | ~250-300 nm |

Note: Predicted values are based on typical ranges for similar functional groups and heterocyclic systems found in the literature.

Molecular Modeling and Simulation Techniques

While DFT provides a static picture of a single molecule, molecular modeling and simulation techniques, such as molecular dynamics, are used to study the dynamic behavior of molecules over time, including their interactions with other molecules like solvents.

Molecular Dynamics (MD) simulations calculate the trajectory of atoms and molecules over time by solving Newton's equations of motion. This allows for the exploration of conformational landscapes and the explicit study of environmental effects, such as solvation. nih.govresearchgate.net

For this compound, MD simulations can provide critical insights into its behavior in solution. A primary focus would be on the solvation structure around the lithium ion and the carboxylate anion. arxiv.org Simulations can reveal the number of solvent molecules in the first solvation shell of the Li⁺ ion and how the anion competes with the solvent for coordination. arxiv.org The presence of the anion in the solvation shell can modify the local structure, potentially forming a contact ion pair where the lithium cation and the thiadiazole-carboxylate anion are in direct contact, or a solvent-separated ion pair. arxiv.org This dynamic interplay is crucial for understanding the compound's properties in solution, such as its conductivity and reactivity.

In Silico Approaches for Ligand-Receptor Interactions (e.g., molecular docking for theoretical binding affinity)

In silico methods, particularly molecular docking, are powerful tools for predicting the binding affinity and interaction patterns of ligands with biological receptors. For this compound, these computational techniques can theoretically evaluate its potential as an inhibitor or modulator of various protein targets. Molecular docking simulations calculate the preferred orientation of a molecule when bound to a receptor to form a stable complex. nih.govijprajournal.com The process involves placing the ligand into the active site of a target protein and evaluating the interaction energy, often expressed as a docking score. ijprajournal.com

Studies on various 1,3,4-thiadiazole derivatives have demonstrated their potential to interact with a range of biological targets, including enzymes and proteins implicated in cancer and microbial activity. kvv.edu.injclmm.com For instance, docking studies have been used to explore the potential of 1,3,4-thiadiazole compounds as inhibitors for targets like the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), which is crucial in tumor angiogenesis. mdpi.com In such studies, the thiadiazole moiety often plays a key role in forming favorable interactions within the protein's active site. mdpi.com The process typically involves preparing the protein structure, often obtained from the Protein Data Bank (PDB), by removing water molecules and adding charges, followed by generating a grid around the active site for the ligand to explore. ijprajournal.com The resulting poses are then scored, with lower energy scores indicating more favorable binding. kvv.edu.in

The theoretical binding affinity of this compound could be assessed against various receptors. The carboxylate and thiadiazole groups would be expected to form key hydrogen bonds and other electrostatic interactions with amino acid residues in a receptor's binding pocket. For example, docking of N-{[5-(substituted)-1,3,4-thiadiazole-2-yl] carbamothioyl} derivatives against receptors involved in breast cancer has been performed to explore their inhibitory potential. kvv.edu.injclmm.com These computational approaches provide a foundational understanding of potential ligand-receptor interactions, guiding further experimental validation.

| Target Receptor (Example) | PDB Code | Docking Software (Example) | Key Interactions Predicted | Potential Application |

|---|---|---|---|---|

| Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) | 4ASE | Glide | Hydrogen bonding, Hydrophobic interactions | Anti-cancer (Angiogenesis inhibition) |

| Staphylococcus epidermidis protein | - | - | Inhibitory effect predicted | Antibacterial |

| Cyclin-dependent kinase 1 (CDK1) | 6GU7 | MOE (Molecular Operating Environment) | Binding to CDK1 pocket | Anti-cancer (Cell cycle arrest) |

Computational Studies on Supramolecular Interactions and Crystal Packing

Computational chemistry provides critical insights into the supramolecular assembly and crystal packing of molecules like this compound. Understanding these interactions is fundamental as they dictate the solid-state properties of the material. Theoretical studies, often complementing experimental data from X-ray crystallography, can quantify the strength and nature of non-covalent interactions that stabilize the crystal lattice.

Quantitative crystal structure analyses of 1,3,4-thiadiazole derivatives reveal that a variety of intermolecular forces are responsible for their crystal packing. rsc.org These include strong, conventional interactions like N–H⋯N hydrogen bonds, as well as weaker yet significant interactions such as C–H⋯π, C–H⋯F, lone-pair (lp)⋯π, and π⋯π stacking. rsc.org These interactions not only stabilize the crystal structure but can also lead to the formation of different polymorphic forms. rsc.org

Structure-Activity Relationship (SAR) Analysis: A Computational Perspective

Elucidating the Impact of Structural Modifications on Electronic Properties and Ligand Behavior

Computational Structure-Activity Relationship (SAR) analysis is essential for understanding how modifications to a molecule's structure affect its chemical behavior and biological activity. For the 1,3,4-thiadiazole scaffold, theoretical methods like Density Functional Theory (DFT) are widely used to probe these relationships. scielo.brrsc.org DFT calculations can determine ground-state geometries, frontier molecular orbital (FMO) energies (HOMO and LUMO), energy gaps, and other electronic parameters. scielo.br

The electronic properties of the 1,3,4-thiadiazole ring are significantly influenced by the nature of its substituents. For example, the introduction of electron-withdrawing groups can lower the HOMO-LUMO energy gap (ΔE), which is a key indicator of chemical reactivity and stability. dergipark.org.tr Studies on new 1,3,4-thiadiazole compounds have shown that electronegative substituents like Cl and NO2 reduce the ΔE. dergipark.org.tr This modification of electronic structure can, in turn, affect the molecule's ability to participate in charge-transfer interactions with a biological receptor. researchgate.net

In the context of this compound, the carboxylate group acts as a key functional component. Computational studies could model how replacing the lithium with other cations or modifying other positions on the thiadiazole ring would alter the molecule's electrostatic potential map, dipole moment, and FMO energies. acs.org This information is crucial for predicting how such changes would impact its behavior as a ligand, for instance, its ability to coordinate with metal ions or bind to a protein active site. SAR analyses have indicated that for some 1,3,4-thiadiazole derivatives, an aromatic ring and electron-withdrawing substituents promote anticancer activity. mdpi.com These computational insights allow for the rational design of new derivatives with potentially enhanced functional properties. researchgate.net

| Structural Modification | Computational Method | Predicted Impact on Electronic Properties | Potential Consequence for Ligand Behavior |

|---|---|---|---|

| Addition of Electron-Withdrawing Group (e.g., -NO2) | DFT | Decreased HOMO-LUMO energy gap | Increased chemical reactivity, altered binding affinity |

| Addition of Electron-Donating Group (e.g., -OCH3) | DFT | Increased HOMO-LUMO energy gap | Decreased chemical reactivity, altered binding specificity |

| Substitution on an attached phenyl ring | Hartree-Fock | Altered molecular electrostatic potential | Modified intermolecular interactions with receptor |

Theoretical Prediction of Functional Potentials based on Molecular Descriptors

Molecular descriptors are numerical values that characterize the physical, chemical, or topological properties of a molecule. Computational tools can rapidly calculate a wide range of these descriptors, which can then be used in quantitative structure-activity relationship (QSAR) models to predict the functional potential of compounds like this compound. researchgate.net These predictions often cover pharmacokinetic properties, summarized by ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). nih.gov

Commonly calculated descriptors include molecular weight (MW), octanol-water partition coefficient (LogP), number of hydrogen bond donors (HBD) and acceptors (HBA), and topological polar surface area (TPSA). nih.gov These descriptors are often evaluated against frameworks like Lipinski's Rule of Five to assess a compound's "drug-likeness" and potential for oral bioavailability. nih.gov For example, a study of novel 1,3,4-thiadiazole derivatives calculated these parameters to predict their suitability as drug candidates. nih.gov

For this compound, in silico tools could predict its ADMET profile. The presence of the carboxylate group would likely increase its TPSA and solubility while influencing its absorption and distribution characteristics. Different sets of molecular descriptors (topological, constitutional, quantum chemical) can be calculated and used to build multiple linear regression (MLR) models to predict specific activities, such as antitubercular or anticancer potential. researchgate.net Such theoretical predictions are invaluable in the early stages of drug discovery, allowing for the prioritization of compounds for synthesis and experimental testing. ijprajournal.com

| Molecular Descriptor | Definition | Predicted Significance for Functional Potential |

|---|---|---|

| MLogP | Logarithm of the partition coefficient between n-octanol and water | Indicates lipophilicity, affects membrane permeability and absorption. |

| TPSA (Topological Polar Surface Area) | Sum of surfaces of polar atoms in a molecule | Predicts drug transport properties, including intestinal absorption and blood-brain barrier penetration. |

| HBA (Hydrogen Bond Acceptors) | Number of hydrogen bond acceptors | Influences solubility and binding to biological targets. |

| HBD (Hydrogen Bond Donors) | Number of hydrogen bond donors | Influences solubility and binding to biological targets. |

| MW (Molecular Weight) | Mass of the molecule | Affects diffusion and absorption; part of drug-likeness rules. |

Reaction Mechanism Studies through Computational Chemistry

Computational chemistry is a vital tool for elucidating the mechanisms of chemical reactions, including the synthesis of heterocyclic compounds like 1,3,4-thiadiazoles. By modeling reactants, transition states, intermediates, and products, researchers can map out the entire reaction pathway and determine the associated energy barriers. scispace.com This provides a molecular-level understanding that is often difficult to obtain through experimental means alone.

The synthesis of the 1,3,4-thiadiazole ring typically involves the cyclization of thiosemicarbazide (B42300) or its derivatives with various reagents. nih.gov For example, one common method is the reaction of a carboxylic acid with thiosemicarbazide in the presence of a dehydrating agent like phosphorus oxychloride. isres.org Computational studies can model this process by:

Calculating the geometries and energies of the reactants and intermediates.

Identifying the transition state structure for the key cyclization step.

Calculating the activation energy, which determines the reaction rate.

Plausible reaction mechanisms for the formation of 1,3,4-thiadiazoles from acyl hydrazines and nitroalkanes using elemental sulfur have been proposed based on control experiments and theoretical considerations. researchgate.net These studies suggest complex pathways involving multiple steps. Computational modeling could be applied to this compound to investigate its formation, potential tautomeric forms, or its reactivity in further chemical transformations. isres.orgresearchgate.net For instance, the stability of different tautomers (e.g., amine vs. imine forms in related 2-amino-1,3,4-thiadiazoles) has been investigated using DFT, revealing the energy barriers for interconversion. acs.org Such computational mechanistic studies are crucial for optimizing reaction conditions, predicting potential side products, and designing novel synthetic routes. researchgate.net

Advanced Applications and Materials Science Perspectives of 1,3,4 Thiadiazole Carboxylates

Integration into Optoelectronic Materials

The 1,3,4-thiadiazole (B1197879) nucleus is an electron-deficient aromatic system, which imparts favorable electronic properties for optoelectronic applications. When functionalized with a carboxylate group, it can act as a versatile ligand for the formation of coordination complexes with tunable optical and electronic characteristics.

Coordination complexes incorporating 1,3,4-thiadiazole carboxylate ligands are of significant interest due to their potential as luminescent materials. The thiadiazole ring itself can exhibit fluorescence, and its coordination to metal ions, particularly lanthanides, can enhance these properties through various photophysical processes. The carboxylate group serves as an effective binding site for metal ions, facilitating the formation of stable complexes.

The luminescence in such complexes can be fine-tuned by several factors:

Choice of Metal Ion: Lanthanide ions like Europium (Eu³⁺) and Terbium (Tb³⁺) are known for their sharp and characteristic emission bands. When complexed with 1,3,4-thiadiazole carboxylate, the ligand can act as an "antenna," absorbing energy and transferring it to the metal center, which then luminesces. This process, known as the antenna effect, can lead to highly efficient and color-pure emissions. For instance, Eu³⁺ complexes typically exhibit strong red emission, while Tb³⁺ complexes show bright green luminescence.

Coordination Environment: The geometry of the coordination sphere around the metal ion, influenced by the stoichiometry of the ligands and the presence of co-ligands, can affect the luminescent properties of the complex.

| Metal Ion | Typical Emission Color | Potential Application |

| Eu³⁺ | Red | Red phosphors for displays and lighting |

| Tb³⁺ | Green | Green phosphors for bio-imaging and sensors |

| Sm³⁺ | Orange-Red | Security inks and optical probes |

| Dy³⁺ | Yellow | White light generation (in combination with other emitters) |

This table illustrates the potential luminescent properties of coordination complexes formed with 1,3,4-thiadiazole carboxylates and various lanthanide ions.

Materials with nonlinear optical (NLO) properties are crucial for applications in optical communications, data storage, and optical computing. Organic molecules with large hyperpolarizabilities are promising candidates for NLO materials. The 1,3,4-thiadiazole ring, being an electron-accepting moiety, can be incorporated into donor-π-acceptor (D-π-A) molecular architectures to enhance second-order NLO responses.

In this context, the 1,3,4-thiadiazole-2-carboxylate unit can function as the acceptor part of the chromophore. By attaching a suitable electron-donating group through a π-conjugated bridge to the thiadiazole ring, a molecule with a significant dipole moment and high hyperpolarizability can be designed. The carboxylate group can further be used to anchor the molecule onto surfaces or into polymer matrices. Theoretical studies on similar 1,3,4-thiadiazole derivatives have shown promising first hyperpolarizability values, suggesting their potential for NLO applications. researchgate.net

| Molecular Design Strategy | Expected NLO Property Enhancement |

| Donor-π-Acceptor (D-π-A) architecture | Increased second-order hyperpolarizability (β) |

| Extended π-conjugation | Enhanced charge transfer and higher NLO response |

| Incorporation of strong donor/acceptor groups | Maximized molecular dipole moment |

This table outlines strategies for designing 1,3,4-thiadiazole carboxylate-based molecules with enhanced nonlinear optical properties.

The luminescent properties of 1,3,4-thiadiazole carboxylate derivatives make them suitable for use in organic light-emitting diodes (OLEDs). They can be employed either as emissive materials in the light-emitting layer or as electron-transporting materials due to the electron-deficient nature of the thiadiazole ring. researchgate.net Coordination complexes of 1,3,4-thiadiazole carboxylates with metals like zinc(II) or cadmium(II) can also exhibit electroluminescence. mdpi.com

Furthermore, the 1,3,4-thiadiazole moiety can be incorporated into photochromic systems. Photochromic materials can reversibly change their color upon exposure to light of a specific wavelength. This property is valuable for applications such as optical switches and data storage. By integrating the 1,3,4-thiadiazole carboxylate unit into a molecule that can undergo a reversible photochemical reaction, novel photochromic materials can be developed.

Polymers and Functional Films

The incorporation of 1,3,4-thiadiazole carboxylate units into polymer structures can lead to materials with enhanced thermal stability, and unique optical and electronic properties. These functional polymers can be processed into thin films for various applications.

There are several approaches to incorporate 1,3,4-thiadiazole carboxylate units into polymers:

As a Monomer: A bifunctional derivative of 1,3,4-thiadiazole carboxylate can be used as a monomer in polymerization reactions such as polycondensation to form polyesters or polyamides. The resulting polymers would have the thiadiazole unit as an integral part of the polymer backbone.

As a Side Chain: The 1,3,4-thiadiazole carboxylate moiety can be attached as a side chain to a pre-existing polymer. This can be achieved by reacting a suitable functional group on the polymer with a derivative of 1,3,4-thiadiazole carboxylate. This approach allows for the modification of the properties of commodity polymers.

In Coordination Polymers: The 1,3,4-thiadiazole carboxylate can act as a bridging ligand between metal centers to form one-, two-, or three-dimensional coordination polymers. These materials can exhibit interesting properties such as porosity, luminescence, and magnetism. mdpi.com

Polymer films containing 1,3,4-thiadiazole carboxylate units can be fabricated by various techniques such as spin-coating, drop-casting, or thermal evaporation. The properties of these films can be tailored for specific applications:

Functional Coatings: The high thermal stability and chemical resistance of polymers containing the 1,3,4-thiadiazole ring make them suitable for use as protective coatings. The carboxylate group can improve the adhesion of the polymer to various substrates.

Membranes: By controlling the porosity of coordination polymers based on 1,3,4-thiadiazole carboxylate, membranes for gas separation or sensing applications can be developed.

| Polymer Type | Potential Properties | Application Area |

| Polyesters/Polyamides | High thermal stability, good mechanical properties | Engineering plastics, high-performance fibers |

| Side-chain functionalized polymers | Tunable optical and electronic properties | Optoelectronics, sensors |

| Coordination polymers | Luminescence, porosity, catalytic activity | Sensing, gas storage, catalysis |

This table summarizes the potential properties and applications of different types of polymers incorporating 1,3,4-thiadiazole carboxylate units.

Chemical Sensors and Recognition Systems

The unique electronic properties and versatile coordination capabilities of the 1,3,4-thiadiazole ring make it a valuable scaffold in the development of chemical sensors. When functionalized with a carboxylate group, as in Lithium 1,3,4-thiadiazole-2-carboxylate, the potential for selective analyte recognition is further enhanced. The carboxylate moiety can act as a specific binding site for metal ions and other analytes, while the thiadiazole ring can participate in various signaling mechanisms.

Design of Chemo-sensors for Specific Analytes

The design of chemo-sensors based on 1,3,4-thiadiazole carboxylates involves the strategic integration of a recognition unit (the carboxylate group) and a signaling unit (the thiadiazole core or an attached fluorophore). The carboxylate group, with its negatively charged oxygen atoms, can serve as an effective binding site for positively charged species, particularly metal ions. For instance, the design of fluorescent probes for Cu²⁺ has been a significant area of research for 1,3,4-thiadiazole derivatives. nih.gov In such sensors, the thiadiazole moiety is often part of a larger conjugated system that exhibits fluorescence. Upon binding of an analyte like Cu²⁺ to the carboxylate, the electronic properties of the molecule are altered, leading to a detectable change in the fluorescence signal. nih.gov

Theoretical approaches, such as Density Functional Theory (DFT), play a crucial role in the design of these chemosensors. DFT calculations can help predict the binding mechanism and the effect of analyte binding on the electronic structure of the sensor molecule, guiding the synthesis of more effective and selective sensors. nih.gov

Transduction Mechanisms in Thiadiazole-Based Sensing Materials

The conversion of a chemical recognition event into a measurable signal in thiadiazole-based sensors is governed by several transduction mechanisms, primarily of an optical or electrochemical nature.

Optical Transduction:

Fluorescence-based sensing is a common and highly sensitive transduction mechanism. Several photophysical processes can be modulated by analyte binding:

Photoinduced Electron Transfer (PET): In a PET sensor, the receptor (e.g., the carboxylate group) and the fluorophore are electronically coupled. In the "off" state, an electron transfer from the receptor to the excited fluorophore quenches the fluorescence. Upon analyte binding, the electron-donating ability of the receptor is suppressed, inhibiting PET and "turning on" the fluorescence. nih.gov

Excited-State Intramolecular Proton Transfer (ESIPT): Some 1,3,4-thiadiazole derivatives exhibit ESIPT, where a proton is transferred from a donor to an acceptor group within the same molecule in the excited state. This process leads to a large Stokes shift in the fluorescence spectrum. Analyte binding can disrupt the ESIPT process, causing a significant change in the emission wavelength and/or intensity, which forms the basis of the sensing mechanism. nih.govnih.govresearchgate.netbohrium.com

Aggregation-Induced Emission (AIE): In some cases, the sensor molecule may be non-fluorescent in solution but become highly emissive upon aggregation. The binding of an analyte can induce this aggregation, leading to a strong fluorescence signal. mdpi.com

Electrochemical Transduction:

Electrochemical methods offer another avenue for transduction in thiadiazole-based sensors. The redox properties of the 1,3,4-thiadiazole ring can be exploited for this purpose. The binding of an analyte to a thiadiazole-based ligand immobilized on an electrode surface can alter the electrochemical behavior of the system. Techniques such as cyclic voltammetry and linear sweep voltammetry can be used to monitor these changes. For instance, the oxidation potential of 2-mercapto-5-R-amino-1,3,4-thiadiazole derivatives has been shown to be pH-dependent and can be used for their determination. nih.gov While not specific to the lithium carboxylate, this demonstrates the electrochemical activity of the thiadiazole core that can be harnessed in sensor design.

Surface Science and Protective Coatings

The inherent electronic structure of 1,3,4-thiadiazole derivatives, characterized by the presence of sulfur and nitrogen heteroatoms with lone pairs of electrons and π-systems, makes them effective molecules for surface interactions, particularly in the context of corrosion inhibition for various metals.

Theoretical Investigation of Corrosion Inhibition Mechanisms

Theoretical studies, primarily employing quantum chemical calculations based on Density Functional Theory (DFT) and molecular dynamics (MD) simulations, have provided significant insights into the corrosion inhibition mechanisms of 1,3,4-thiadiazole derivatives. These studies focus on correlating the molecular structure of the inhibitor with its protective efficacy.

The mechanism of corrosion inhibition by these compounds is predominantly attributed to their ability to adsorb onto the metal surface, forming a protective film that acts as a barrier to corrosive species. rsc.org This adsorption can occur through two main types of interactions:

Physisorption: This involves electrostatic interactions, such as van der Waals forces, between the inhibitor molecules and the charged metal surface.

Chemisorption: This is a stronger interaction involving the sharing of electrons between the inhibitor and the metal surface, effectively forming a coordinate-type bond. The lone pair electrons on the nitrogen and sulfur atoms of the thiadiazole ring, as well as the π-electrons of the aromatic system, can be donated to the vacant d-orbitals of the metal atoms. Conversely, the inhibitor can also accept electrons from the metal surface into its antibonding orbitals.

Quantum chemical parameters are calculated to predict the inhibition efficiency and understand the adsorption mechanism. Key parameters include:

| Parameter | Significance in Corrosion Inhibition |

| EHOMO (Energy of the Highest Occupied Molecular Orbital) | Indicates the electron-donating ability of the molecule. Higher EHOMO values suggest a greater tendency to donate electrons to the metal surface, leading to stronger adsorption and better inhibition. |

| ELUMO (Energy of the Lowest Unoccupied Molecular Orbital) | Relates to the ability of the molecule to accept electrons from the metal surface. Lower ELUMO values indicate a greater propensity for electron acceptance. |

| ΔE (Energy Gap = ELUMO - EHOMO) | A smaller energy gap suggests higher reactivity of the inhibitor molecule, which generally correlates with better inhibition efficiency as it facilitates electron transfer. |

| Dipole Moment (μ) | A higher dipole moment may increase the adsorption of the inhibitor on the metal surface due to enhanced electrostatic interactions. |

| Fukui Indices | These are used to identify the local reactivity sites within the molecule, indicating the specific atoms (typically N and S) that are most likely to be involved in the adsorption process. |

This table summarizes key quantum chemical parameters used in theoretical corrosion inhibition studies.

Studies on various 1,3,4-thiadiazole derivatives have shown that the heteroatoms (S and N) are the primary active sites for adsorption on metal surfaces like iron and copper. nih.gov The specific substituents on the thiadiazole ring can significantly influence the electronic properties and, consequently, the inhibition efficiency.

Adsorption Behavior on Metal Surfaces

The adsorption of 1,3,4-thiadiazole carboxylates and related derivatives on metal surfaces is a critical step in their function as corrosion inhibitors. The nature of this adsorption is influenced by several factors, including the chemical composition of the inhibitor, the type of metal, and the corrosive environment.

The adsorption process typically follows a specific adsorption isotherm, with the Langmuir isotherm being frequently observed. This indicates the formation of a monolayer of the inhibitor on the metal surface. The adsorption is often a spontaneous process.

Molecular dynamics simulations provide a dynamic picture of the adsorption process, showing how the inhibitor molecules orient themselves on the metal surface. These simulations often reveal that the thiadiazole ring tends to adsorb in a planar orientation, maximizing the contact between its π-system and the metal surface. This flat arrangement facilitates the formation of a dense and stable protective film.

The presence of the carboxylate group in this compound can further enhance its adsorption capabilities. The negatively charged carboxylate can strongly interact with a positively charged metal surface (in acidic media, for example) and can also chelate with metal ions on the surface, leading to a more stable and robust protective layer.

Self-Organizing Materials and Liquid Crystalline Systems

The rigid, planar structure of the 1,3,4-thiadiazole ring, combined with its significant dipole moment, makes it an attractive core unit for the design of self-organizing materials, particularly liquid crystals. The introduction of a carboxylate group provides a versatile point for chemical modification, allowing for the attachment of various side chains that can drive the formation of ordered mesophases.

Research into 1,3,4-thiadiazole-based liquid crystals has demonstrated their capacity to form various mesophases, including nematic and smectic phases. nih.govnih.govmdpi.comnanobioletters.comrsc.orgresearchgate.net The specific type of mesophase and the temperature range over which it is stable are highly dependent on the molecular structure, particularly the length and nature of the terminal alkoxy chains attached to the molecule. mdpi.com

A key finding is that 1,3,4-thiadiazole-2-carboxylate esters are potent promoters of tilted smectic phases, such as the smectic C phase. researchgate.net This is a desirable property for applications in ferroelectric liquid crystal devices. The synthesis of these esters has been a subject of interest, with novel methodologies being developed to access this class of self-organizing materials. researchgate.net

While direct studies on the liquid crystalline properties of this compound are not extensively reported, the potential for ionic liquid crystals exists. Ionic organic salts, in general, are a growing area of research for liquid crystal applications. unlv.edu The combination of an organic anion (1,3,4-thiadiazole-2-carboxylate) with a lithium cation could potentially lead to the formation of thermotropic ionic liquid crystalline phases. These materials are of interest for applications such as electrolytes in lithium-ion batteries, where the ordered, self-assembled structures could facilitate anisotropic ion transport. rsc.orgresearchgate.netpnas.orgresearchgate.net The formation of such phases would depend on the interplay between the electrostatic interactions of the ionic components and the weaker van der Waals forces of any attached nonpolar chains.

The following table provides examples of mesophases observed in different 1,3,4-thiadiazole derivatives:

| Compound Type | Observed Mesophases | Key Structural Features |

| 4-(5-(p-tolyl)-1,3,4-thiadiazol-2-yl)-phenyl-4-alkoxybenzoate | Nematic, Smectic C | Asymmetrical 2,5-disubstitution, alkoxy and carboxylate linkages |

| H-shaped 1,3,4-thiadiazole dimers | Nematic | Dimeric structure |

| 1,3,4-thiadiazoline derivatives with terminal ether chains | Nematic, Smectic A | Carboxylate linkage, polar ether chain |

| n-alkyl-4-(5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl)benzoate | Smectic A, Nematic, Smectic E | Asymmetrical 2,5-disubstitution, short vs. long ester arm |

| Alkyl 5-(4-octyloxyphenyl)-1,3,4-thiadiazole-2-carboxylates | Smectic C | Carboxylate ester functionality |

This table illustrates the variety of liquid crystalline phases exhibited by 1,3,4-thiadiazole derivatives, highlighting the influence of molecular structure on self-organization.

Design of Mesogenic Derivatives

Researchers have synthesized a variety of 2,5-disubstituted 1,3,4-thiadiazole derivatives that demonstrate liquid crystalline properties. The mesogenic behavior of these compounds is highly dependent on the nature of the substituent groups at these positions. For instance, the introduction of long alkyl or alkoxy chains can induce the formation of calamitic (rod-like) liquid crystals. The inherent dipole moment of the thiadiazole ring also plays a crucial role in influencing the intermolecular interactions that govern the stability and type of the mesophase.

A notable development in this area is a novel synthetic methodology for the preparation of 1,3,4-thiadiazole-2-carboxylate esters. This method involves the ring closure of appropriate tricarbonyl precursors using Lawesson's reagent, yielding materials that exhibit broad smectic C phases, highlighting their potential for use in electro-optic display devices. jchemlett.com The carboxylate functionality, as seen in this compound, provides a versatile handle for further chemical modification, allowing for the systematic tuning of mesogenic properties.

The design of these molecules often involves creating a rigid core, which includes the thiadiazole ring, flanked by flexible terminal chains. The interplay between the rigid and flexible segments of the molecule dictates the temperature range and stability of the liquid crystalline phases. The carboxylate group can be esterified with various alcohols to introduce different terminal chains, thereby providing a pathway to a wide array of mesogenic compounds with tailored properties.

Promotion and Stabilization of Liquid Crystalline Phases (e.g., Smectic C phase)

The 1,3,4-thiadiazole moiety has been shown to be particularly effective in promoting and stabilizing specific liquid crystalline phases, most notably the Smectic C (SmC) phase. The SmC phase is characterized by a layered arrangement of molecules, with the director (the average direction of the long molecular axis) tilted with respect to the layer normal. This tilted arrangement is of significant interest for applications in ferroelectric liquid crystal displays (FLCDs) due to their fast switching times.

The formation of dimeric structures through hydrogen bonding in carboxylic acid-containing thiadiazole derivatives has also been observed to influence the liquid crystalline behavior, including the stabilization of the SmC phase. frontiersin.orgmdpi.com While this compound itself is an ionic salt and not a liquid crystal, its carboxylate functionality is a key precursor for the synthesis of such mesogenic carboxylic acids or their esters.

The following table summarizes the influence of substituents on the liquid crystalline phases of some 1,3,4-thiadiazole derivatives, illustrating the structure-property relationships that are crucial in the design of new liquid crystal materials.

| Substituent at 2-position | Substituent at 5-position | Observed Liquid Crystalline Phase(s) | Reference |

| Carboxylate ester | Aryl with long alkoxy chain | Smectic C | jchemlett.com |

| Carboxylic acid | Aryl with long alkoxy chain | Smectic C | frontiersin.orgmdpi.com |

| Biphenylyl | Alkyl chain | Smectic A, Smectic C | nih.gov |

| p-active-alkoxyphenyl-imine | p-n-alkoxyphenyl | Chiral Smectic C* | researchgate.netresearchgate.net |

The data presented is illustrative of the types of derivatives and their mesophases and is based on findings for the broader class of 1,3,4-thiadiazole compounds.

Catalytic Applications and Environmental Remediation

The unique electronic and structural features of the 1,3,4-thiadiazole ring also make it a promising candidate for applications in catalysis and environmental remediation. The presence of nitrogen and sulfur heteroatoms provides potential coordination sites for metal ions, making these compounds effective ligands in coordination chemistry.

Thiadiazole Ligands in Homogeneous and Heterogeneous Catalysis

Thiadiazole derivatives have been widely explored as ligands in both homogeneous and heterogeneous catalysis. isres.org The ability of the nitrogen and sulfur atoms in the thiadiazole ring to coordinate with transition metals is central to their catalytic activity. mdpi.com These metal-thiadiazole complexes can act as catalysts in a variety of organic transformations.

For instance, polymeric metal-organic frameworks (MOFs) incorporating thiadiazole-based linkers have been investigated for their potential applications in catalysis. The defined porous structure of MOFs, combined with the catalytic activity of the metal nodes and the functional thiadiazole ligands, can lead to highly active and selective catalysts.

While direct catalytic applications of this compound have not been extensively reported, its structure suggests that it could serve as a precursor for the synthesis of catalytically active metal complexes. The carboxylate group can act as a binding site for metal ions, and the thiadiazole ring can provide additional coordination sites, leading to the formation of stable and potentially catalytically active coordination polymers or discrete complexes. The electron-withdrawing nature of the thiadiazole ring can also influence the electronic properties of the metal center, thereby modulating its catalytic activity.

Theoretical Basis for Heavy Metal Ion Sequestration and Mineral Separation

The presence of soft donor atoms, namely sulfur and nitrogen, in the 1,3,4-thiadiazole ring provides a strong theoretical basis for the use of its derivatives in heavy metal ion sequestration and mineral separation. mdpi.com According to the Hard and Soft Acids and Bases (HSAB) theory, soft bases, such as the sulfur and nitrogen atoms in the thiadiazole ring, have a high affinity for soft acids, which include many heavy metal ions like mercury(II), cadmium(II), and lead(II). mdpi.com

Theoretical studies, such as Density Functional Theory (DFT) calculations, have been employed to investigate the interaction between thiadiazole derivatives and metal surfaces or ions. These studies have shown that the HOMO and LUMO orbitals are often distributed over the thiadiazole ring, with the sulfur and nitrogen atoms being the primary sites for interaction with metal ions. jchemlett.comajchem-a.com This indicates a strong potential for these compounds to act as effective chelating agents for heavy metal ions.

The carboxylate group in this compound can further enhance its metal-binding capabilities. The combination of the hard carboxylate oxygen donors and the soft thiadiazole heteroatom donors could lead to a versatile ligand capable of binding a range of metal ions. This dual functionality makes it a promising candidate for development into materials for environmental remediation, such as adsorbents for the removal of heavy metals from contaminated water. nih.gov

The following table outlines the key molecular features of 1,3,4-thiadiazole carboxylates that support their potential in heavy metal ion sequestration.

| Molecular Feature | Role in Heavy Metal Ion Sequestration |

| Sulfur and Nitrogen Heteroatoms | Act as soft donor sites with high affinity for soft heavy metal ions. |

| Aromatic Ring System | Provides a stable and rigid backbone for the chelating groups. |

| Carboxylate Group | Offers an additional binding site for metal ions, potentially enhancing selectivity and binding strength. |

| Planar Geometry | Facilitates efficient packing and interaction with metal surfaces or coordination to metal centers in a predictable manner. |

Future Directions and Emerging Research Avenues

Exploration of Lithium-Specific Coordination Modes and Reactivity

A primary avenue for future research lies in the detailed investigation of the coordination chemistry specific to the lithium ion in lithium 1,3,4-thiadiazole-2-carboxylate. While the coordination chemistry of ligands containing 1,3,4-thiadiazole (B1197879) is an active area of study, the specific interactions with the small, hard lithium cation present unique characteristics. isres.org Future studies will likely employ a combination of high-resolution structural analysis and computational modeling to elucidate these interactions.

Computational methods, particularly Density Functional Theory (DFT), will be instrumental in mapping the potential energy surfaces of lithium coordination, predicting stable geometries, and understanding the electronic structure of the resulting complexes. st-andrews.ac.uk Such studies can predict how the lithium ion interacts with the nitrogen and sulfur heteroatoms of the thiadiazole ring and the oxygen atoms of the carboxylate group. This theoretical work can guide experimental efforts in synthesizing novel coordination polymers and discrete complexes with tailored properties. The reactivity of these lithium complexes, particularly in areas like catalysis and as precursors for other organometallic compounds, remains a largely unexplored field. nih.govwikipedia.org Understanding the stability and reaction pathways of lithium β-ketocarboxylates, for instance, has shown the critical role of lithium salts in preventing decarboxylative disproportionation, a concept that could be highly relevant for thiadiazole carboxylates. nih.gov

Table 1: Potential Coordination Sites and Research Focus

| Potential Coordination Site | Atom(s) Involved | Primary Research Question | Computational/Experimental Approach |

|---|---|---|---|

| Carboxylate Group | Oxygen (O) | Chelation vs. Bridging modes with Li⁺ | X-ray Crystallography, DFT Calculations |

| Thiadiazole Ring | Nitrogen (N) | Strength and nature of Li-N interaction | NMR Spectroscopy, Computational Chemistry st-andrews.ac.uk |

| Thiadiazole Ring | Sulfur (S) | Possibility and influence of Li-S interaction | Advanced Spectroscopic Techniques, DFT |

Development of Advanced Hybrid Materials Incorporating Thiadiazole Carboxylates

The unique electronic and structural features of the 1,3,4-thiadiazole-2-carboxylate ligand make it an excellent building block for advanced hybrid materials. A significant emerging area is the development of novel Metal-Organic Frameworks (MOFs) and coordination polymers. mdpi.comresearchgate.net The presence of multiple coordination sites (N, S, O atoms) allows for the construction of diverse and potentially porous architectures. mdpi.com Researchers are expected to synthesize and characterize new MOFs using thiadiazole carboxylates as organic linkers, targeting applications in gas storage, sensing, and catalysis. mdpi.comrsc.org For example, thiadiazole-functionalized MOFs have already shown promise as luminescent sensors for heavy metal pollutants due to the affinity of the sulfur atom for soft metal cations. mdpi.com